molecular formula C8H7BrO2 B1338418 2-Bromo-4-methoxybenzaldehyde CAS No. 43192-31-0

2-Bromo-4-methoxybenzaldehyde

Cat. No.: B1338418
CAS No.: 43192-31-0
M. Wt: 215.04 g/mol
InChI Key: ODISAUHBLBVQKC-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxybenzaldehyde (2-BMB) is a chemical compound belonging to the class of benzaldehydes. It is an aromatic aldehyde, which is a type of organic compound containing a carbonyl group (C=O) and a benzene ring. 2-BMB is commonly used in organic synthesis, as well as in the development of new pharmaceuticals and agrochemicals. It is also used in the production of dyes, fragrances, and in the synthesis of other organic compounds.

Scientific Research Applications

Synthesis and Material Science

  • Organic Synthesis : 2-Bromo-4-methoxybenzaldehyde is a valuable intermediate in organic synthesis. For instance, it has been used in the synthesis of methyl 4-bromo-2-methoxybenzoate, a compound that was synthesized from 4-bromo-2-fluorotoluene through a series of reactions including bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving a high purity of 99.8% (Chen Bing-he, 2008).

  • Material Science : In material science, derivatives of this compound have been explored for their potential applications. For example, the synthesis of chalcone derivatives from halogenated vanillin and their evaluation as antioxidants highlight the compound's relevance in developing materials with antioxidant properties (Chairul Rijal et al., 2022).

Crystallography and Structural Analysis

  • Crystal Structure Determination : The compound has been utilized in crystallography to determine the crystal structures of related compounds, offering insights into their molecular configurations and interactions. For instance, the crystal structures of various thiosemicarbazones derived from similar benzaldehydes were determined, providing valuable information on their planarity and molecular interactions (Y. Chumakov et al., 2014).

Pharmacological and Chemical Studies

  • Chemical Properties : Research on the compound's derivatives has also contributed to understanding its chemical behavior and properties. Spectroscopic studies, including FT-IR, FT-Raman, NBO, HOMO-LUMO, and NMR analyses of related compounds, provide deep insights into their electronic structure and potential reactivity. Such studies are crucial for designing new compounds with desired pharmacological or material properties (V. Balachandran et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various molecular targets depending on the specific context of its use.

Mode of Action

It is known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 2-Bromo-4-methoxybenzaldehyde may interact with its targets through similar reactions.

Biochemical Pathways

It is involved in various reactions such as carbonylative stille couplings, knoevenagel condensation, and intramolecular amination . These reactions suggest that it may affect a variety of biochemical pathways depending on its specific use.

Pharmacokinetics

Its solid form and molecular weight of 21504 suggest that its bioavailability may be influenced by factors such as solubility and permeability.

Result of Action

Given its role as an intermediate in organic synthesis and pharmaceutical applications , it is likely to contribute to the synthesis of various complex molecules, potentially influencing a wide range of cellular processes.

Action Environment

It is known to be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that factors such as temperature, oxygen levels, and humidity may affect its stability and activity.

Properties

IUPAC Name

2-bromo-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-7-3-2-6(5-10)8(9)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODISAUHBLBVQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456205
Record name 2-Bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43192-31-0
Record name 2-Bromo-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-4-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-fluorobenzaldehyde (50 g, 246 mmol), in MeOH (500 mL) in a 15° C. water bath was added a 25% solution of NaOMe/MeOH (88 mL). The mixture was stirred at r.t. for 1 hour followed by 2 hours at reflux. The solid was filtered and the filtrate was concentrated to dryness to give a second crop of solid. Both crops were taken up in CH2Cl2/H2O. After washing with H2O, the organic phase was dried (MgSO4), filtered, and evaporated to give an off-white solid (52.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
88 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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